N-Acetyl-3-sulfo-L-alanine
Overview
Description
“N-Acetyl-3-sulfo-L-alanine” is a chemical compound with the molecular formula C5H9NO6S . It is also known as "L-Alanine, N-acetyl-3-sulfo-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available literature. It is known that the compound is stable under normal conditions .Scientific Research Applications
Vibrational Spectroscopy in Protein and DNA Study
N-Acetyl-3-sulfo-L-alanine, along with other amino acids like L-alanine, L-tryptophan, and L-histidine, is studied using various spectroscopic methods. These include vibrational absorption, vibrational circular dichroism, Raman scattering, and others. This research contributes to understanding protein and DNA structure, hydration, and ligand binding. Advanced spectroscopic methods provide insights into the electronic properties and structural behavior of these molecules in various environments (Jalkanen et al., 2006).
NMR Studies on Peptides
The use of this compound in peptides, such as N-acetyl-L-alanyl-L-alanine methylamide, is explored through NMR (Nuclear Magnetic Resonance) spectroscopy. This technique aids in determining the structure and interaction dynamics within peptide molecules. Such studies are crucial for understanding the molecular basis of peptide behavior in biological systems (Asakura, 1981).
Osmoregulation in Methanogenic Archaea
Research on Methanosarcina mazei Go1, a methanogenic archaea, shows the substitution of N(epsilon)-acetyl-beta-lysine with glutamate and alanine for osmoregulation. This study highlights the versatility of amino acids like alanine in adapting to high-salt environments, providing insights into microbial survival strategies (Saum et al., 2009).
Studies on Sulfonamide Isosteres
The structural comparison between sulfonamide isostere-containing peptides like N-acetyl-tauryl-proline methylamide and peptides containing beta-alanine demonstrates the importance of isostere in conformations and potential applications in pharmaceuticals. These studies are pivotal in drug design and understanding molecular interactions (Moree et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
N-Acetyl-3-sulfo-L-alanine, also known as (2R)-2-acetamido-3-sulfopropanoic acid, is a small molecule that primarily targets the enzyme Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
It is known that it interacts with its target, aldose reductase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the metabolic processes within the cell .
Biochemical Pathways
This compound is involved in the metabolism of amino acids, specifically alanine . It is a product of the enzyme ribosomal alanine N-acetyltransferase, which catalyzes the transfer of the acetyl group of acetyl CoA to proteins bearing an N-terminal alanine . This process is part of the broader biochemical pathways of protein synthesis and modification .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Aldose reductase . By potentially inhibiting this enzyme, this compound can affect glucose metabolism and other related cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or compounds can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
N-Acetyl-3-sulfo-L-alanine plays a significant role in biochemical reactions, particularly those involving sulfotransferase enzymes. These enzymes catalyze the transfer of sulfo groups from donor molecules like 3′-phosphoadenosine 5′-phosphosulfate to acceptor molecules, including amino acids, carbohydrates, and peptides . This compound interacts with various biomolecules, including proteins and enzymes, through sulfonation reactions. These interactions can modify the activity, stability, and function of the target molecules, thereby influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by affecting the synthesis and degradation of other biomolecules, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the target enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and modulating metabolic pathways At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the synthesis and degradation of other amino acids, thereby affecting overall metabolic homeostasis. Additionally, the compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules, thereby affecting its overall function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytosol, nucleus, or other subcellular structures, where it can interact with target biomolecules and modulate their activity. Understanding the subcellular localization of this compound is important for elucidating its precise role in cellular processes.
Properties
IUPAC Name |
(2R)-2-acetamido-3-sulfopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZPRJIUKWLDM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90823780 | |
Record name | N-Acetyl-3-sulfo-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-92-2 | |
Record name | N-Acetyl-3-sulfo-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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